2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones, which undergo intramolecular cyclization to yield the desired pyrido[2,3-b]pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid include other pyrido[2,3-b]pyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazines
- Imidazole-containing compounds
- Indole derivatives
Uniqueness
What sets this compound apart is its specific structure, which combines the properties of both pyridine and pyrazine rings. This unique arrangement allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-6(2)14-5-9(15)13-8-3-7(11(16)17)4-12-10(8)14/h3-4,6H,5H2,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
HMMAGFIEMCYOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)NC2=C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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